Home > Products > Screening Compounds P24116 > Diacylglycerol kinase inhibitor II
Diacylglycerol kinase inhibitor II - 120166-69-0

Diacylglycerol kinase inhibitor II

Catalog Number: EVT-281678
CAS Number: 120166-69-0
Molecular Formula: C28H25F2N3OS
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diacylglycerol Kinase Inhibitor II (R59949) is a cell-permeable, potent, and selective inhibitor of Diacylglycerol Kinase (DGK). [, ] While it demonstrates inhibitory effects on most DGK isoforms, it shows significantly higher selectivity for the DGKα isoform. [, ] This selectivity makes R59949 a valuable tool for investigating the roles of DGKs, particularly DGKα, in various cellular processes.

DGKs are a family of enzymes that catalyze the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). [, , ] DAG and PA are important second messengers involved in a wide range of signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. [, , , , , ] By inhibiting DGKs, R59949 increases the intracellular concentration of DAG and decreases the production of PA, thereby affecting signaling pathways regulated by these second messengers.

Future Directions
  • Developing more potent and selective DGK inhibitors: While R59949 is a valuable tool, there is a need for the development of more potent and isoform-specific DGK inhibitors to further dissect the roles of individual DGK isoforms in health and disease. []
  • Investigating the therapeutic potential of DGK inhibitors: The promising results with R59949 in preclinical models of cancer and Huntington's disease warrant further investigation into the therapeutic potential of DGK inhibitors for these and other diseases. [, ]

1-Butanol

  • Compound Description: 1-Butanol is a primary alcohol. It is a known inhibitor of phospholipase D (PLD). []
  • Relevance: While not directly structurally similar to Diacylglycerol kinase inhibitor II, 1-Butanol is discussed in relation to its inhibitory effect on PLD. This is relevant because Diacylglycerol kinase inhibitor II acts on diacylglycerol kinase (DGK), an enzyme that functions within the same diacylglycerol (DAG) signaling pathway as PLD. [] Both enzymes influence the balance between DAG and phosphatidic acid (PA).

2-Butanol

  • Compound Description: 2-Butanol is an isomer of 1-Butanol and serves as a negative control in experiments studying PLD inhibition. It does not inhibit PLD. []
  • Relevance: 2-Butanol is discussed as a negative control for 1-Butanol in the context of Angiotensin II-induced Akt activation. This comparison highlights the specificity of 1-Butanol's inhibitory effect on PLD, an enzyme functionally related to DGK within the DAG signaling pathway. []

Brefeldin A

  • Compound Description: Brefeldin A is a lactone antibiotic that inhibits ADP-ribosylation factor, a cofactor necessary for PLD activity. []
  • Relevance: Similar to 1-Butanol, Brefeldin A inhibits PLD activity. It does so by targeting a different component of the PLD pathway, the cofactor ADP-ribosylation factor. Despite different mechanisms, both Brefeldin A and Diacylglycerol kinase inhibitor II influence the DAG signaling pathway by modulating the levels of DAG and PA. []

DiC8-Phosphatidic Acid

  • Compound Description: DiC8-Phosphatidic Acid is a short-chain phosphatidic acid analog. It is used to directly activate downstream signaling pathways typically activated by PA. []
  • Relevance: DiC8-Phosphatidic Acid is relevant because it can directly mimic the effects of PA, the product of DGK. Diacylglycerol kinase inhibitor II, by inhibiting DGK, would decrease PA levels, which could be countered by the exogenous application of DiC8-Phosphatidic Acid. []

5,8,11,14-Eicosatetraynoic acid (ETYA)

  • Compound Description: ETYA is a non-metabolizable analog of arachidonic acid (AA) and inhibits enzymes involved in AA metabolism. []
  • Relevance: While not a direct structural analog of Diacylglycerol kinase inhibitor II, ETYA is relevant due to its involvement in the same signaling cascade. ETYA disrupts the metabolism of arachidonic acid, which impacts the activity of both cPLA2 and PLD, enzymes upstream of DGK in the Angiotensin II-mediated signaling pathway. []

Phorbol 12-myristate 13-acetate (PMA)

  • Compound Description: PMA is a potent activator of protein kinase C (PKC). []
  • Relevance: While not a structural analog of Diacylglycerol kinase inhibitor II, PMA is relevant because it influences the same signaling pathway. PMA directly activates PKC, bypassing the need for DAG, the substrate of DGK. This activation can lead to downstream effects similar to those observed with Diacylglycerol kinase inhibitor II. []

1-Oleoyl-2-acetylglycerol (OAG)

  • Compound Description: OAG is a membrane-permeable diacylglycerol analog that can activate PKC. [, ]
  • Relevance: OAG directly activates PKC, similar to PMA, and bypasses the need for DGK activity. This bypass is relevant because Diacylglycerol kinase inhibitor II inhibits DGK, which would normally decrease DAG levels and subsequently reduce PKC activation. [, ]
Overview

Diacylglycerol kinase inhibitor II, also known as R59949, is a potent pharmacological agent that selectively inhibits diacylglycerol kinase enzymes. These enzymes play a crucial role in lipid signaling by converting diacylglycerol to phosphatidic acid, thereby regulating various cellular processes. The inhibition of diacylglycerol kinase has garnered interest due to its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Source

Diacylglycerol kinase inhibitor II was initially identified through chemical screening in cellular models, particularly in studies related to Huntington's disease and cancer cell growth. It has been shown to modulate lipid metabolism and cell survival pathways, making it a significant focus of research in pharmacology and biochemistry.

Classification

Diacylglycerol kinase inhibitor II belongs to the class of small molecule inhibitors targeting lipid kinases. It is categorized under selective inhibitors for type I diacylglycerol kinases, specifically targeting diacylglycerol kinase alpha and epsilon isoforms.

Synthesis Analysis

Methods

The synthesis of diacylglycerol kinase inhibitor II involves several organic chemistry techniques, including:

  • Chemical Synthesis: The compound is synthesized through multi-step organic reactions that typically involve coupling reactions and purification processes.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the pure compound from reaction mixtures.

Technical Details

The synthesis process often requires specific reagents and conditions tailored to achieve high yield and purity. For example, the use of dimethyl sulfoxide as a solvent is common during the dissolution of inhibitors prior to biological testing .

Molecular Structure Analysis

Structure

Diacylglycerol kinase inhibitor II has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with diacylglycerol kinases. The detailed structural formula includes:

  • A core aromatic system
  • Multiple substituents that enhance binding affinity to the target enzyme

Data

The molecular weight of diacylglycerol kinase inhibitor II is approximately 365.5 g/mol, and its chemical formula can be represented as C_{19}H_{22}N_{2}O_{3}. The structural analysis reveals critical binding sites that interact with the active site of diacylglycerol kinases .

Chemical Reactions Analysis

Reactions

Diacylglycerol kinase inhibitor II primarily participates in competitive inhibition reactions with diacylglycerol kinases. The mechanism involves binding to the active site of the enzyme, preventing substrate access.

Technical Details

In vitro studies demonstrate that R59949 effectively inhibits the enzymatic activity of diacylglycerol kinases at low micromolar concentrations. The inhibition kinetics suggest a reversible binding mechanism, allowing for potential therapeutic modulation without permanent alteration of enzyme function .

Mechanism of Action

Process

The mechanism of action for diacylglycerol kinase inhibitor II involves:

  1. Binding: The inhibitor binds to the catalytic site of diacylglycerol kinases.
  2. Inhibition: This binding prevents the conversion of diacylglycerol into phosphatidic acid, leading to an accumulation of diacylglycerol within cells.
  3. Cellular Effects: Increased levels of diacylglycerol activate various signaling pathways, including those involving protein kinase C, which can influence cell survival, proliferation, and apoptosis .

Data

Studies indicate that R59949 significantly reduces caspase-3 activation in cellular models, suggesting its role in modulating apoptotic pathways linked to neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

Diacylglycerol kinase inhibitor II is typically presented as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide. Its lipophilic nature allows it to permeate cellular membranes effectively.

Chemical Properties

  • Melting Point: Approximately 150-155 °C
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature .
Applications

Scientific Uses

Diacylglycerol kinase inhibitor II has several significant applications in scientific research:

  • Cancer Research: It is utilized to study tumor cell growth and survival mechanisms, particularly regarding the role of lipid signaling in malignancies.
  • Neurodegenerative Disease Models: R59949 is applied in models of Huntington's disease to explore its effects on neuronal cell death and lipid metabolism.
  • Metabolic Studies: The compound aids in understanding insulin secretion mechanisms by modulating lipid signaling pathways in pancreatic beta cells .
Introduction to Diacylglycerol Kinase (DGK) Signaling in Cellular Physiology

Diacylglycerol kinases (DGKs) constitute a conserved enzyme family that phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA). This reaction serves as a critical metabolic switch regulating two potent lipid second messengers: DAG activates protein kinase C (PKC) isoforms and other C1-domain-containing proteins, while PA modulates mTOR, Rho GTPases, and phospholipase D. The mammalian DGK family comprises 10 isoforms divided into five subtypes (I–V) based on regulatory domains. These enzymes exhibit distinct subcellular localizations (e.g., plasma membrane, endoplasmic reticulum, nucleus) and tissue distributions, allowing spatiotemporal control over lipid signaling cascades. Diacylglycerol Kinase Inhibitor II (R59949), a cell-permeable quinazolinone derivative, suppresses DGK activity by binding competitively to the catalytic domain. With IC50 values of 300 nM in isolated platelet membranes and 120 nM in intact platelets, it serves as a potent pharmacological tool for interrogating DGK-dependent physiological processes without competing with ATP. Its irreversible inhibition makes it particularly valuable for chronic pathway interrogation [1] [5] [8].

DGK Isoforms and Their Roles in Lipid Second Messenger Regulation

DGK isoforms exhibit specialized regulatory properties and cellular functions dictated by their structural domains:

Table 1: Classification and Functions of Major DGK Isoforms

TypeIsoformsStructural DomainsKey Physiological RolesTissue Expression
Iα, β, γEF-hands, RVH domainT-cell receptor regulation, calcium sensingBrain, immune cells
IIδ, η, κPH domain, SAM domainInsulin signaling, ERK regulationUbiquitous (adipose-enriched for η)
IIIεMinimal domainsPI cycle specificity (20:4 acyl chains)Brain, retina
IVζ, ιAnkyrin repeats, PDZ domainNuclear functions, leptin signalingNeurons, muscle
VθRas-association domainNeurite outgrowth, glucose transportBrain, pancreas
  • Type I DGKs (α, β, γ): Characterized by calcium-sensitive EF-hand motifs and recoverin homology (RVH) domains, these isoforms link calcium flux to DAG metabolism. DGKα negatively regulates T-cell receptor signaling by dampening DAG-PKCθ activation. Knockout studies reveal its non-redundant role in thymocyte development [6] [8].
  • Type II DGKs (δ, η, κ): Pleckstrin homology (PH) domains enable membrane targeting and phosphoinositide interactions. DGKη regulates ERK activation by scaffolding c-Raf and is upregulated in adipocytes during inflammatory stress. DGKδ modulates insulin receptor trafficking and glucose uptake [4] [6] [7].
  • Type III DGK (ε): Displays unique substrate specificity for arachidonoyl-DAG (20:4 acyl chains), positioning it as a key regulator of phosphoinositide recycling. Its inhibition by R59949 blocks mutant huntingtin toxicity in Huntington’s disease models by normalizing phosphoinositide levels [2] [6].
  • Type IV DGKs (ζ, ι): Nuclear localization signals and ankyrin repeats support roles in transcriptional regulation. DGKζ interacts with the leptin receptor in the hypothalamus and regulates hippocampal neuron differentiation [6].
  • Type V DGK (θ): The Ras-association domain links it to small GTPase signaling. It modulates glucose transport and neurite outgrowth [6].

R59949 exhibits isoform selectivity, with studies indicating preferential inhibition of DGKα (Type I) and DGKε (Type III) [1] [8].

DG-PKC and PA Signaling Axes in Cellular Homeostasis

The balance between DAG and PA governs multiple cellular processes through divergent effector pathways:

DAG-PKC Signaling Axis

DAG directly activates conventional and novel PKC isoforms, triggering downstream phosphorylation cascades. DGK inhibition by R59949 prolongs DAG availability, amplifying PKC activity. This is functionally significant in:

  • Vascular Contraction: Norepinephrine-induced vasoconstriction requires sustained DAG accumulation in vascular smooth muscle. DGKθ inhibition potentiates this by enhancing PKCα/RhoA-mediated calcium sensitization [3].
  • Neuronal Excitability: In Huntington’s disease models, R59949-mediated DGKε inhibition reduces caspase-3 activation and huntingtin proteolysis by modulating TRPC channel activity downstream of DAG [2].
  • Platelet Activation: R59949 prolongs thrombin-induced DAG signaling in platelets, augmenting PKC-dependent secretion of granular contents [1] [8].

PA-Mediated Signaling Axis

PA exerts distinct effects through:

  • mTOR Activation: PA recruits mTOR to endomembranes, driving protein synthesis and cell growth. DGKη-derived PA activates mTOR/S6K in adipocytes, contributing to insulin resistance during inflammation [4].
  • Cytoskeletal Dynamics: PA binds RhoGAPs and ARF GTPases, regulating membrane ruffling and vesicular trafficking. DGKζ-generated PA influences nuclear envelope assembly through interactions with lamin-binding proteins [6].
  • Calcium Homeostasis: PA stimulates calcium release from endoplasmic reticulum stores. In adipocytes, DGKη inhibition by R59022 (structurally related to R59949) blocks t10,c12 CLA-induced calcium flux and NF-κB activation [4] [7].

Table 2: Physiological Effects of R59949-Mediated DGK Inhibition

Cellular ProcessTarget DGKEffect of R59949Functional OutcomeStudy Model
Platelet aggregationα/ε↑ DAG, ↑ secretionEnhanced thrombus stabilityHuman platelets [1] [8]
Huntington's pathogenesisε↓ Caspase-3, ↓ mHtt cleavageNeuroprotectionStriatal Hdh111Q/111Q cells [2]
Retinal angiogenesisα↓ PA, ↓ VEGF signalingSuppressed neovascularizationOxygen-induced retinopathy model [8]
Vascular contractionθ↑ PKCα/RhoA activationPotentiated vasoconstrictionRat mesenteric arteries [3]
Insulin responseδ/η↓ PA, ↑ glucose uptakeImproved insulin sensitivityHuman adipocytes [4] [7]

Properties

CAS Number

120166-69-0

Product Name

Diacylglycerol kinase inhibitor II

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C28H25F2N3OS

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N

SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S

Solubility

Soluble in DMSO

Synonyms

3-(2-(4-(bis(4-fluorophenyl)methylene)-1-piperdinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
R 59 949
R 59949
R-59949
R59949

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S

Isomeric SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5N=C4S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.